molecular formula C11H11N7O B11858608 2-(2-(Dimethylamino)pyrimidin-4-yl)-1H-purin-6(7H)-one CAS No. 90185-52-7

2-(2-(Dimethylamino)pyrimidin-4-yl)-1H-purin-6(7H)-one

Cat. No.: B11858608
CAS No.: 90185-52-7
M. Wt: 257.25 g/mol
InChI Key: XGCNKQOVNMSFTL-UHFFFAOYSA-N
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Description

2-(2-(Dimethylamino)pyrimidin-4-yl)-1H-purin-6(7H)-one is a heterocyclic compound that features both pyrimidine and purine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Dimethylamino)pyrimidin-4-yl)-1H-purin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach is to first synthesize the pyrimidine ring, followed by the construction of the purine moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Dimethylamino)pyrimidin-4-yl)-1H-purin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely, but they often involve specific temperatures, pressures, and solvent systems to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

2-(2-(Dimethylamino)pyrimidin-4-yl)-1H-purin-6(7H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-viral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(Dimethylamino)pyrimidin-4-yl)-1H-purin-6(7H)-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and purine derivatives that share structural similarities with 2-(2-(Dimethylamino)pyrimidin-4-yl)-1H-purin-6(7H)-one. Examples include:

Uniqueness

What sets this compound apart is its unique combination of pyrimidine and purine moieties, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

90185-52-7

Molecular Formula

C11H11N7O

Molecular Weight

257.25 g/mol

IUPAC Name

2-[2-(dimethylamino)pyrimidin-4-yl]-1,7-dihydropurin-6-one

InChI

InChI=1S/C11H11N7O/c1-18(2)11-12-4-3-6(15-11)8-16-9-7(10(19)17-8)13-5-14-9/h3-5H,1-2H3,(H2,13,14,16,17,19)

InChI Key

XGCNKQOVNMSFTL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=N1)C2=NC3=C(C(=O)N2)NC=N3

Origin of Product

United States

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